2-Ethyl-5-(furan-2-yl(3-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
Description
Properties
IUPAC Name |
2-ethyl-5-[furan-2-yl-(3-methylpiperidin-1-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2S/c1-3-13-18-17-21(19-13)16(22)15(24-17)14(12-7-5-9-23-12)20-8-4-6-11(2)10-20/h5,7,9,11,14,22H,3-4,6,8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEORYQAXPUGBGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=CO3)N4CCCC(C4)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Ethyl-5-(furan-2-yl(3-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic compound with significant potential in medicinal chemistry. Its structure suggests possible interactions with biological targets, making it a candidate for various pharmacological applications. This article reviews the biological activity associated with this compound, including its synthesis, mechanisms of action, and therapeutic potential.
The molecular formula of this compound is with a molecular weight of 346.4 g/mol. The compound is characterized by its thiazole and triazole rings, which are known for their diverse biological activities.
The biological activity of this compound can be attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may exhibit:
- Antimicrobial Activity : Similar compounds have shown effectiveness against bacteria and fungi. The presence of the thiazole and triazole moieties is often linked to antimicrobial properties.
- Antitumor Activity : Research indicates that derivatives of triazoles can inhibit tumor growth by interfering with DNA synthesis or inducing apoptosis in cancer cells.
Antimicrobial Activity
In vitro studies have demonstrated that compounds similar to this compound possess significant antimicrobial properties. For example:
| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 15.62 µg/mL |
| Compound B | Candida albicans | 50 µg/mL |
These results indicate that the compound may be effective against both bacterial and fungal pathogens .
Antitumor Activity
Research into similar thiazole and triazole derivatives has highlighted their potential as antitumor agents. For instance:
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound C | HepG2 (liver cancer) | 10 |
| Compound D | A549 (lung cancer) | 5 |
These findings suggest that modifications to the triazole structure can enhance cytotoxicity against specific cancer cell lines .
Case Studies
Several studies have focused on the synthesis and evaluation of compounds related to this compound. One notable case involved the synthesis of a series of thiazole derivatives that were tested for their biological activities:
- Synthesis : The compound was synthesized using a multicomponent reaction involving furan derivatives and piperidine under optimized conditions.
- Evaluation : The synthesized compounds were evaluated for their antibacterial and antifungal activities using standard disk diffusion methods.
- Results : The study found that certain derivatives exhibited broad-spectrum activity against various pathogens, indicating the potential for development as antimicrobial agents .
Comparison with Similar Compounds
Key Observations :
- Fluorine Substitution : Fluorinated analogs (e.g., 3c and the compound in ) often exhibit enhanced bioactivity, likely due to improved membrane permeability and metabolic stability .
- Piperidine vs. Piperazine : The 3-methylpiperidin-1-yl group in the target compound may confer moderate lipophilicity, while the piperazine derivative in introduces basicity and solubility .
- Furan vs. Aromatic Rings : The furan-2-yl group contributes to π-π interactions, whereas fluorophenyl groups enhance electron-withdrawing effects and steric bulk .
Q & A
Q. What are the optimal synthetic routes for 2-Ethyl-5-(furan-2-yl(3-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol, and how do reaction conditions influence yield?
Answer: The synthesis typically involves multi-step reactions to assemble the thiazolo-triazole core, furan, and 3-methylpiperidine moieties. Key steps include:
- Cyclization : Formation of the thiazolo[3,2-b][1,2,4]triazole ring via condensation of thioamide and triazole precursors under reflux conditions .
- Mannich-type reactions : Introduction of the furan-2-yl and 3-methylpiperidin-1-yl groups using formaldehyde derivatives and amine catalysts (e.g., triethylamine) .
- Solvent selection : Polar aprotic solvents (e.g., DMF, chloroform) enhance solubility of intermediates, while ethanol/methanol aid in crystallization .
Q. Critical parameters :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 70–80°C | Higher temperatures accelerate cyclization but risk side reactions |
| Catalyst (e.g., TEA) | 10–15 mol% | Excess catalyst may induce decomposition |
| Reaction time | 4–6 hours | Prolonged time reduces purity due to byproduct formation |
Q. How is the compound characterized structurally, and which analytical techniques resolve ambiguities in its configuration?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions (e.g., furan protons at δ 6.3–7.4 ppm; piperidine methyl at δ 1.2–1.5 ppm) .
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., m/z 408.5 for C₂₀H₂₆N₄O₂S) and fragmentation patterns .
- X-ray Crystallography : Resolves stereochemical ambiguities in the thiazolo-triazole core and piperidine conformation .
Common pitfalls : Overlapping signals in NMR (e.g., furan vs. triazole protons) require 2D techniques (COSY, HSQC) for resolution .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorophenyl vs. furan substitution) alter biological activity, and what methodologies validate these effects?
Answer:
- Structure-Activity Relationship (SAR) :
- Validation methods :
Contradictions : Some studies report conflicting IC₅₀ values (e.g., 12 µM vs. 25 µM for MCF-7), attributed to variations in assay protocols (e.g., serum concentration, incubation time) .
Q. What strategies resolve contradictions in reported pharmacokinetic data (e.g., bioavailability, metabolic stability)?
Answer: Discrepancies arise from differences in experimental models. Methodologies to reconcile data include:
- In vitro metabolic profiling : Liver microsome assays identify major metabolites (e.g., hydroxylation at the piperidine methyl group) .
- Comparative pharmacokinetics : Parallel studies in rodents vs. human hepatocytes quantify species-specific clearance rates (e.g., t₁/₂: 3.2 hrs in mice vs. 5.8 hrs in humans) .
- Computational modeling : QSAR models prioritize derivatives with improved metabolic stability (e.g., replacing furan with thiophene reduces CYP3A4 affinity) .
Q. How can reaction mechanisms for key transformations (e.g., Mannich reaction) be elucidated, and what tools validate proposed pathways?
Answer:
- Mechanistic probes : Isotopic labeling (e.g., ¹³C-formaldehyde) tracks carbon incorporation into the piperidine-furan bridge .
- Kinetic studies : Variable-time NMR monitors intermediate formation (e.g., iminium ion in Mannich reactions) .
- Computational chemistry : DFT calculations (e.g., B3LYP/6-31G*) identify transition states and activation energies for cyclization steps .
Q. What methodologies optimize purity (>98%) for in vivo studies, and how are impurities identified?
Answer:
- Chromatography : Preparative HPLC with C18 columns (gradient: 20–80% acetonitrile/water) isolates the compound from byproducts (e.g., de-ethylated analogs) .
- Impurity profiling : LC-MS/MS detects trace impurities (e.g., oxidation products at the thiazole sulfur) .
- Recrystallization : Ethanol/water mixtures (7:3 v/v) yield crystals with ≤0.5% residual solvent .
Q. How do solvent polarity and pH influence the compound’s stability during storage?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
